Cas no 958804-40-5 (3,4-Dichloro-2-nitro-benzenamine)

3,4-Dichloro-2-nitro-benzenamine structure
958804-40-5 structure
商品名:3,4-Dichloro-2-nitro-benzenamine
CAS番号:958804-40-5
MF:C6H4Cl2N2O2
メガワット:207.0142
MDL:MFCD07787518
CID:2950389
PubChem ID:183105

3,4-Dichloro-2-nitro-benzenamine 化学的及び物理的性質

名前と識別子

    • 3,4-二氯-2-硝基苯胺
    • 3,4-dichloro-2-nitroaniline
    • Aniline, 3,4-dichloro-2-nitro-
    • 3,4-Dichloro-2-nitro-benzenamine
    • A909427
    • MFCD07787518
    • SCHEMBL9703411
    • DTXSID10157579
    • AKOS027439195
    • 132429-81-3
    • 958804-40-5
    • SB77349
    • AS-11022
    • MDL: MFCD07787518
    • インチ: 1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
    • InChIKey: GTCVNPULEBIHMP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C([H])=C([H])C(=C1[N+](=O)[O-])N([H])[H])Cl

計算された属性

  • せいみつぶんしりょう: 205.9649828Da
  • どういたいしつりょう: 205.9649828Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 71.8

3,4-Dichloro-2-nitro-benzenamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D435260-5g
3,4-Dichloro-2-nitro-benzenamine
958804-40-5
5g
$ 1190.00 2022-01-09
TRC
D435260-25g
3,4-Dichloro-2-nitro-benzenamine
958804-40-5
25g
$ 3465.00 2022-01-09
TRC
D438843-500mg
3,4-Dichloro-2-nitroaniline
958804-40-5
500mg
$ 800.00 2023-09-07
abcr
AB336971-250mg
3,4-Dichloro-2-nitroaniline, 95%; .
958804-40-5 95%
250mg
€348.00 2025-02-15
A2B Chem LLC
AX44872-250mg
3,4-Dichloro-2-nitroaniline
958804-40-5 97%
250mg
$176.00 2024-07-18
abcr
AB336971-1g
3,4-Dichloro-2-nitroaniline, 95%; .
958804-40-5 95%
1g
€684.60 2025-02-15
TRC
D435260-1g
3,4-Dichloro-2-nitro-benzenamine
958804-40-5
1g
$ 275.00 2022-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750627-1g
3,4-Dichloro-2-nitroaniline
958804-40-5 98%
1g
¥4340.00 2024-04-23
A2B Chem LLC
AX44872-5g
3,4-Dichloro-2-nitroaniline
958804-40-5 97%
5g
$1075.00 2024-07-18
Ambeed
A603075-1g
3,4-Dichloro-2-nitroaniline
958804-40-5 96%
1g
$477.0 2024-04-16

3,4-Dichloro-2-nitro-benzenamine 関連文献

3,4-Dichloro-2-nitro-benzenamineに関する追加情報

Introduction to 3,4-Dichloro-2-nitro-benzenamine (CAS No. 958804-40-5)

3,4-Dichloro-2-nitro-benzenamine, identified by its Chemical Abstracts Service (CAS) number 958804-40-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro and chloro substituents on a benzene ring with an amine group at the second position, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.

The structural motif of 3,4-Dichloro-2-nitro-benzenamine makes it a valuable building block for further functionalization. The presence of both electron-withdrawing nitro and electron-donating amine groups creates a unique electronic environment that influences its chemical behavior. This balance allows for selective reactions at various positions on the aromatic ring, making it a preferred candidate for synthetic chemists aiming to construct complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in derivatives of nitroaromatic compounds due to their broad spectrum of biological activities. 3,4-Dichloro-2-nitro-benzenamine has been explored as a precursor in the synthesis of pharmacologically active molecules. Its nitro group can be reduced to an amine or converted into other functional groups, such as hydroxyl or carboxyl, depending on the desired outcome. This flexibility is particularly useful in drug discovery efforts where structural modifications can fine-tune biological activity.

One of the most compelling aspects of 3,4-Dichloro-2-nitro-benzenamine is its role in the development of novel antimicrobial agents. The nitro group is known to exhibit bioactivity against certain bacterial strains, and combining it with chloro and amine substituents can enhance this effect. Current research is focused on identifying new derivatives of this compound that exhibit improved efficacy against resistant bacterial pathogens while maintaining low toxicity profiles.

The synthesis of 3,4-Dichloro-2-nitro-benzenamine typically involves multi-step organic reactions starting from commercially available aromatic precursors. The process often begins with nitration followed by chlorination and subsequent amination. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields. These innovations are crucial for large-scale production and ensure that the compound remains accessible for research purposes.

The electronic properties of 3,4-Dichloro-2-nitro-benzenamine also make it relevant in materials science applications. The nitro group contributes to strong absorption in the visible spectrum, making it a candidate for use in dyes or light-harvesting materials. Additionally, its ability to participate in π-stacking interactions with other aromatic compounds suggests potential applications in molecular recognition systems or as a component in supramolecular chemistry.

In academic research, 3,4-Dichloro-2-nitro-benzenamine has been employed as a model substrate for studying reaction mechanisms involving electrophilic aromatic substitution and metal-catalyzed transformations. Its well-defined structure allows researchers to probe the effects of different reaction conditions on regioselectivity and yield. Such studies contribute to a deeper understanding of organic chemistry principles and inform the development of more efficient synthetic strategies.

The safety profile of 3,4-Dichloro-2-nitro-benzenamine is another critical consideration in its application. While not classified as hazardous under normal conditions, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, and work should be conducted in well-ventilated areas or under fume hoods to prevent inhalation exposure.

Future directions in the study of 3,4-Dichloro-2-nitro-benzenamine include exploring its potential as an intermediate in agrochemical synthesis. The structural features present in this compound make it a promising candidate for developing novel pesticides with enhanced environmental compatibility. By replacing traditional halogenated aromatic compounds with more sustainable alternatives, researchers aim to reduce the ecological impact of agricultural practices without compromising efficacy.

Collaborative efforts between academia and industry are essential for maximizing the utility of 3,4-Dichloro-2-nitro-benzenamine. Such partnerships can accelerate the translation of laboratory findings into commercial products while ensuring that safety and regulatory requirements are met. As our understanding of molecular interactions grows, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:958804-40-5)3,4-Dichloro-2-nitro-benzenamine
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清らかである:99%
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価格 ($):429.0